

# p-Xylene-d10: A Technical Guide to Solubility and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and core physicochemical properties of **p-Xylene-d10**. Due to the limited availability of direct solubility data for the deuterated form, this document leverages data from its non-deuterated analog, p-xylene, as a close and reliable proxy. The minor differences in molecular weight and intermolecular forces between the two are not expected to significantly impact solubility in a practical laboratory setting.

## **Physicochemical Properties**

**p-Xylene-d10** is a deuterated form of p-xylene, an aromatic hydrocarbon. It is a colorless liquid at room temperature. Below is a summary of its key physical and chemical properties.



| Property                                  | Value                          | Reference |
|-------------------------------------------|--------------------------------|-----------|
| Chemical Formula                          | C <sub>8</sub> D <sub>10</sub> | N/A       |
| Molecular Weight                          | 116.23 g/mol                   | N/A       |
| Appearance                                | Colorless liquid [1][2]        |           |
| Density                                   | 0.861 g/mL at 20 °C [2]        |           |
| Melting Point                             | 12-13 °C                       | [2]       |
| Boiling Point                             | 138 °C                         | [2]       |
| Flash Point                               | 25 °C (77 °F)                  | [2]       |
| Water Solubility                          | Insoluble                      | [1]       |
| 181 mg/1000 g at 25 °C (for p-<br>xylene) | [3]                            |           |
| LogP                                      | 3.16 at 20 °C (for p-xylene)   |           |

## **Solubility Data**

Quantitative solubility data for **p-Xylene-d10** in a wide range of organic solvents is not readily available in the public domain. However, based on the principle of "like dissolves like" and data for p-xylene, **p-Xylene-d10** is expected to be miscible with most common organic solvents.



| Solvent               | Qualitative<br>Solubility | Quantitative Data<br>(for p-xylene,<br>where available) | Reference |
|-----------------------|---------------------------|---------------------------------------------------------|-----------|
| Water                 | Insoluble                 | 181 mg/1000 g at 25<br>°C                               | [1][3]    |
| Ethanol               | Miscible                  | -                                                       | [4][5]    |
| Ether (Diethyl ether) | Miscible                  | -                                                       | [4][5]    |
| Acetone               | Miscible                  | -                                                       | [4]       |
| Benzene               | Miscible                  | -                                                       | [4][5]    |
| Chloroform            | Miscible                  | -                                                       | [4]       |
| Tetrachloroethylene   | Miscible                  | -                                                       | [6]       |

## **Experimental Protocol: Determination of Solubility**

The following is a general protocol for determining the solubility of a compound like **p-Xylene-d10** in a given solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the solute.

Objective: To determine the solubility of **p-Xylene-d10** in a specific solvent at a controlled temperature.

#### Materials:

- p-Xylene-d10
- Selected solvent of interest
- Temperature-controlled shaker or water bath
- Centrifuge
- Analytical balance

## Foundational & Exploratory



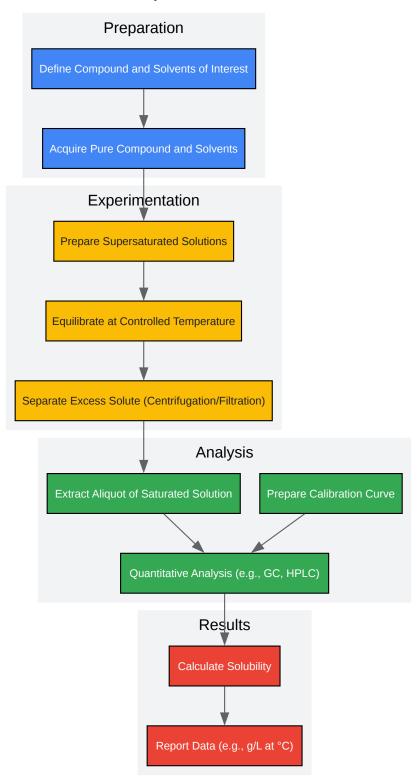


- Gas chromatograph with a suitable detector (e.g., FID or MS) or a UV-Vis spectrophotometer
- Volumetric flasks and pipettes
- Syringes and filters (if necessary)

#### Procedure:

- Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of p-Xylene-d10 to a known volume of the solvent. The excess solute ensures that a saturated solution is formed.
- Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
- Phase Separation: After equilibration, cease agitation and allow the solution to stand at the same temperature to let the undissolved solute settle. For finer suspensions, centrifugation at a constant temperature can be used to separate the excess solute.
- Sample Extraction: Carefully extract a known volume of the clear, supernatant (the saturated solution) using a pipette or syringe. If necessary, filter the extracted sample to remove any remaining solid particles.
- Quantification:
  - Gas Chromatography (GC): Prepare a series of standard solutions of p-Xylene-d10 in the same solvent at known concentrations. Analyze both the standards and the saturated solution sample by GC. Construct a calibration curve from the standards and use it to determine the concentration of p-Xylene-d10 in the saturated sample.
  - UV-Vis Spectrophotometry: If p-Xylene-d10 has a suitable chromophore, this method can be used. Prepare standard solutions and a calibration curve as with GC. Measure the absorbance of the saturated solution sample and determine its concentration.
- Data Reporting: The solubility is reported as the concentration of **p-Xylene-d10** in the saturated solution, typically in units of g/L, mg/mL, or mol/L, at the specified temperature.






## **Logical Workflow for Solubility Assessment**

The following diagram illustrates a logical workflow for assessing the solubility of a compound like **p-Xylene-d10**.



#### Solubility Assessment Workflow



Click to download full resolution via product page

Caption: A flowchart outlining the key steps in the experimental determination of solubility.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. p-Xylene Wikipedia [en.wikipedia.org]
- 2. P-XYLENE | 106-42-3 [chemicalbook.com]
- 3. env.go.jp [env.go.jp]
- 4. P-XYLENE CAS#: 106-42-3 [m.chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [p-Xylene-d10: A Technical Guide to Solubility and Physicochemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b166488#p-xylene-d10-solubility]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com